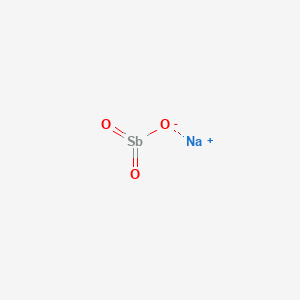
sodium;oxido(dioxo)-λ5-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;oxido(dioxo)-λ5-stibane is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is primarily known for its role in energy storage systems, particularly in sodium-ion batteries. The compound is derived from stibnite, a naturally occurring mineral composed of antimony trisulfide (Sb2S3).
Preparation Methods
Synthetic Routes and Reaction Conditions: sodium;oxido(dioxo)-λ5-stibane can be synthesized through various chemical methods. One common approach involves the reaction of stibnite with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the stibnite.
Industrial Production Methods: In industrial settings, sodium stibenate is often produced by processing natural stibnite ore. The ore is first crushed and ground to increase its surface area. It is then subjected to a series of chemical reactions involving sodium hydroxide and other reagents to extract and purify the sodium stibenate. The final product is obtained through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions: sodium;oxido(dioxo)-λ5-stibane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: this compound can participate in substitution reactions where its sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or carbon can be used.
Substitution: Reactions with other metal salts can lead to the formation of different stibenate compounds.
Major Products Formed:
Oxidation: Antimony trioxide (Sb2O3) and other antimony oxides.
Reduction: Elemental antimony.
Substitution: Various metal stibenates depending on the substituting cation.
Scientific Research Applications
sodium;oxido(dioxo)-λ5-stibane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other antimony compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound is being investigated for its potential therapeutic properties, including its use in treating certain diseases.
Industry: It is used in the production of flame retardants, batteries, and other industrial materials.
Mechanism of Action
The mechanism of action of sodium stibenate involves its interaction with various molecular targets and pathways. In energy storage systems, it acts as an anode material in sodium-ion batteries. The compound undergoes reversible electrochemical reactions, allowing it to store and release energy efficiently. The specific molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation and breaking of chemical bonds between antimony and sodium ions.
Comparison with Similar Compounds
sodium;oxido(dioxo)-λ5-stibane can be compared with other similar compounds, such as:
Antimony trisulfide (Sb2S3): The parent compound from which sodium stibenate is derived.
Sodium antimonate (NaSbO3): Another sodium-antimony compound with different chemical properties and applications.
Antimony trioxide (Sb2O3): A common oxidation product of sodium stibenate.
Uniqueness: this compound is unique due to its specific electrochemical properties, making it particularly suitable for use in sodium-ion batteries. Its ability to undergo reversible reactions with sodium ions sets it apart from other antimony compounds.
Properties
IUPAC Name |
sodium;oxido(dioxo)-λ5-stibane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.Sb/q+1;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMENBXQCFCSBAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.748 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15432-85-6 |
Source


|
| Record name | Antimonate (SbO31-), sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM ANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KF45OE1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
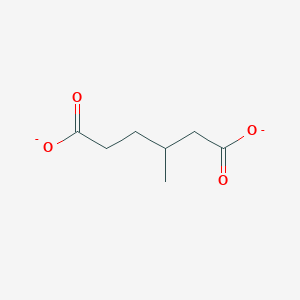
![4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol](/img/structure/B1260545.png)
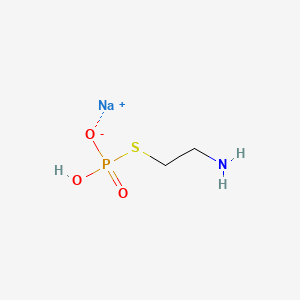
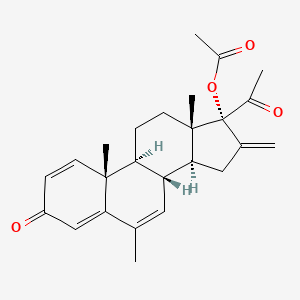
![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)

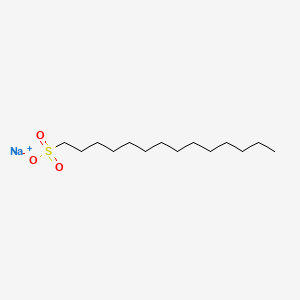
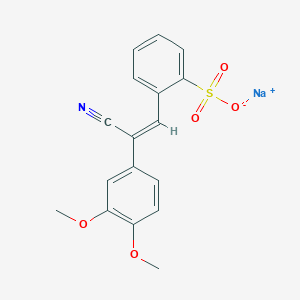
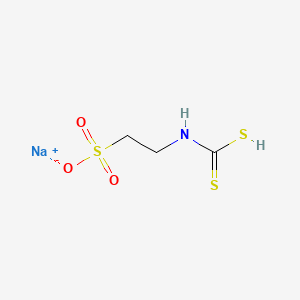
![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-1-[[4-(2-oxo-1-piperidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260560.png)

![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)
![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)
